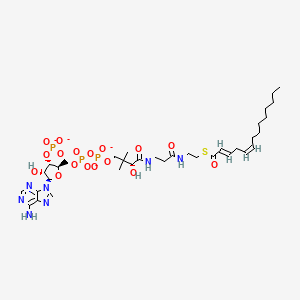
(2E,5Z)-tetradecadienoyl-CoA(4-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,5Z)-tetradecadienoyl-CoA(4-) is an 2,3-trans-enoyl CoA(4-) obtained by deprotonation of phosphate and diphosphate OH groups of (2E,5Z)-tetradecadienoyl-CoA; major species at pH 7.3. It is a 2,3-trans-enoyl CoA(4-), a long-chain fatty acyl-CoA(4-) and a 4-saturated trans-2-enoyl-CoA(4-). It is a conjugate base of a (2E,5Z)-tetradecadienoyl-CoA.
Wissenschaftliche Forschungsanwendungen
Fatty Acid Metabolism
Role in β-Oxidation:
(2E,5Z)-tetradecadienoyl-CoA(4-) is involved in the β-oxidation of unsaturated fatty acids. It is formed during the breakdown of dietary fats and is essential for energy production in cells. The compound undergoes enzymatic reactions that convert it into acetyl-CoA, which can then enter the citric acid cycle for ATP production .
Enzymatic Pathways:
The compound is a substrate for various acyl-CoA dehydrogenases, which catalyze the initial step of fatty acid oxidation. Specifically, it can be processed by very long-chain acyl-CoA dehydrogenase and other related enzymes that facilitate the oxidation of long-chain fatty acids .
Biosynthesis of Bioactive Lipids
Precursor for Signaling Molecules:
(2E,5Z)-tetradecadienoyl-CoA(4-) serves as a precursor for the synthesis of bioactive lipids, including certain eicosanoids and sphingolipids. These lipids play critical roles in cell signaling and inflammation . The ability to manipulate its levels can influence lipid metabolism and signaling pathways.
Genomic Engineering Applications:
In metabolic engineering, (2E,5Z)-tetradecadienoyl-CoA(4-) can be utilized to enhance the production of specific lipids through genetic modifications in microbial systems. By introducing or modifying genes involved in its metabolism, researchers can optimize microbial strains for increased lipid production, which has applications in biofuels and bioplastics .
Research on Metabolic Disorders
Understanding Fatty Acid Disorders:
Research involving (2E,5Z)-tetradecadienoyl-CoA(4-) is crucial for understanding metabolic disorders related to fatty acid oxidation. Mutations in enzymes that metabolize this compound can lead to conditions such as medium-chain acyl-CoA dehydrogenase deficiency (MCADD), which is characterized by an inability to properly oxidize certain fatty acids .
Case Studies:
Several studies have investigated the implications of altered metabolism of (2E,5Z)-tetradecadienoyl-CoA(4-) in various conditions. For instance, research has shown that deficiencies in enzymes that act on this compound lead to an accumulation of intermediates, which can be toxic and result in severe metabolic crises .
Biotechnological Applications
Microbial Production Systems:
The compound is being explored for its potential use in engineered microbial systems for producing valuable metabolites. For example, strains of Escherichia coli have been genetically modified to utilize (2E,5Z)-tetradecadienoyl-CoA(4-) as a substrate for producing biochemicals like 3-hydroxybutyrate .
Optimization of Production Pathways:
Researchers are developing methods to optimize pathways involving (2E,5Z)-tetradecadienoyl-CoA(4-) to increase yields of desired products while minimizing byproducts. This includes balancing metabolic flux through various enzymatic pathways to enhance efficiency .
Eigenschaften
Molekularformel |
C35H54N7O17P3S-4 |
|---|---|
Molekulargewicht |
969.8 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-[(2E,5Z)-tetradeca-2,5-dienoyl]sulfanylethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C35H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h11-12,14-15,22-24,28-30,34,45-46H,4-10,13,16-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/p-4/b12-11-,15-14+/t24-,28-,29-,30+,34-/m1/s1 |
InChI-Schlüssel |
JVEFYXPCQBMMAA-ZMLWRGBOSA-J |
Isomerische SMILES |
CCCCCCCC/C=C\C/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Kanonische SMILES |
CCCCCCCCC=CCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















